1-Benzyl-N-(2-phenylethyl)-4-piperidinamine, a compound belonging to the piperidine class of organic compounds, is recognized for its structural complexity and potential pharmacological applications. This compound features a piperidine ring substituted with a benzyl group and a 2-phenylethyl group, which contributes to its unique properties. The compound is primarily studied for its implications in medicinal chemistry, particularly in the development of analgesics and other therapeutic agents.
This compound can be classified as a piperidinamine due to the presence of the piperidine ring and an amine functional group. It is structurally related to various psychoactive substances, including those in the fentanyl series, which are known for their potent analgesic effects. The synthesis of this compound often involves techniques utilized in organic chemistry to manipulate the piperidine framework and introduce specific substituents that enhance biological activity.
The synthesis of 1-benzyl-N-(2-phenylethyl)-4-piperidinamine can be achieved through several synthetic routes. One notable method involves the double aza-Michael reaction, which allows for efficient construction of 4-piperidones from appropriate precursors. For example, starting from 1-benzyl-4-piperidinone, the introduction of 2-phenylethyl groups can be accomplished via nucleophilic substitution reactions.
Key steps in the synthesis may include:
The molecular formula for 1-benzyl-N-(2-phenylethyl)-4-piperidinamine is , with a molecular weight of approximately 294.44 g/mol. The compound's structure can be represented as follows:
The molecular structure features:
1-Benzyl-N-(2-phenylethyl)-4-piperidinamine undergoes various chemical reactions typical for amines and piperidines:
These reactions are often facilitated by using solvents such as dichloromethane or ethanol under controlled temperature conditions to optimize yields.
The mechanism of action for 1-benzyl-N-(2-phenylethyl)-4-piperidinamine is primarily linked to its interaction with opioid receptors in the central nervous system. Similar compounds have been shown to act as agonists at mu-opioid receptors, leading to analgesic effects.
Key points include:
Data on binding affinities and efficacy compared to established opioids like morphine may provide insights into its therapeutic potential.
The physical properties of 1-benzyl-N-(2-phenylethyl)-4-piperidinamine include:
Chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy can provide detailed information about molecular conformation and purity.
1-Benzyl-N-(2-phenylethyl)-4-piperidinamine holds potential applications in various fields:
Ongoing research may reveal further applications in treating conditions associated with pain or opioid dependency, emphasizing the need for continued investigation into its pharmacological profile.
The development of 4-anilidopiperidine derivatives emerged from systematic structure-activity relationship (SAR) studies initiated by Paul Janssen in the late 1950s. Janssen’s team investigated modifications of meperidine (pethidine), leading to the discovery of fentanyl in 1960 as a potent analgesic 50–100 times more efficacious than morphine [1]. Early synthetic routes to fentanyl relied on 1-benzyl-4-piperidone as a key precursor, which underwent condensation with aniline followed by reduction to yield 1-benzyl-4-anilinopiperidine (Compound 3 in Janssen’s original pathway). Subsequent N-debenzylation and N-phenethylation produced norfentanyl and ultimately fentanyl [1] [4].
1-Benzyl-N-(2-phenylethyl)-4-piperidinamine represents a structural analog of Janssen’s intermediate where the 4-anilino group is replaced by a secondary amine. This modification eliminates opioid activity but retains utility as a synthetic building block. The compound’s historical significance lies in its conceptual proximity to early fentanyl synthesis intermediates, which enabled rapid exploration of novel analogs like sufentanil (1984), alfentanil (1986), and remifentanil (1996) [1]. These derivatives exploited modifications to the piperidine N-substituents or 4-anilido acyl groups to fine-tune potency, selectivity, and pharmacokinetics.
Table 1: Key Milestones in 4-Anilidopiperidine Analgesic Development
Year | Compound | Structural Innovation | Clinical Significance |
---|---|---|---|
1960 | Fentanyl | Prototype 4-anilidopiperidine | 100× morphine potency; surgical anesthetic |
1984 | Sufentanil | Thienyl ring substitution; methoxymethyl group | 500–1000× morphine potency; cardiovascular stability |
1986 | Alfentanil | Tetrazolyl substituent; shorter action | Rapid onset/offset; ambulatory surgery |
1996 | Remifentanil | Esterase-cleavable side chain | Ultra-short acting; titratable infusion |
Structurally, 1-benzyl-N-(2-phenylethyl)-4-piperidinamine belongs to the N-phenethylpiperidine subclass of fentanyl-related compounds. Its core consists of:
Unlike bioactive fentanyl analogs, it lacks the critical N-(4-substituted phenyl)propanamide moiety responsible for μ-opioid receptor binding. This absence renders it pharmacologically inert as an opioid agonist. The compound’s significance arises from its role as a direct precursor to 4-anilino-N-phenethylpiperidine (ANPP)—a Schedule I controlled substance and immediate fentanyl precursor [5] [6]. Conversion occurs via aromatic nucleophilic substitution where the secondary amine displaces a leaving group in activated aniline derivatives.
Key structural comparisons:
Table 2: Structural Comparison of Fentanyl Congeners and Intermediates
Compound | R1 (N-Substituent) | R4 (C4 Position) | Opioid Activity |
---|---|---|---|
1-Benzyl-N-(2-phenylethyl)-4-piperidinamine | Benzyl + Phenethyl | -NH- (secondary amine) | None |
ANPP (4-ANPP) | Phenethyl | -NH-C₆H₅ (aniline) | Weak partial agonist |
Norfentanyl | H | -N(Ph)C(O)CH₂CH₃ | Inactive metabolite |
Fentanyl | Phenethyl | -N(Ph)C(O)CH₂CH₃ | Full μ-agonist |
1-Benzyl-N-(2-phenylethyl)-4-piperidinamine serves two critical roles in opioid analog synthesis:
Regulatory agencies have prioritized control of this compound due to its utility in clandestine fentanyl production. The European Commission’s Delegated Regulation (EU) 2023/196 added tert-butyl 4-anilinopiperidine-1-carboxylate (1-boc-4-AP)—a protected variant—to Category 1 scheduled substances. Similarly, Canada’s SOR/2025-64 temporarily scheduled phenethyl bromide (used to alkylate norfentanyl analogs) and propionic anhydride (for acylation of ANPP) as controlled precursors [5] [6]. These controls reflect the compound’s position within synthetic pathways yielding illicit fentanyl analogs like carfentanil and acetylfentanyl.
Table 3: Key Precursors in Fentanyl Synthesis and Regulatory Status
Precursor | Role in Synthesis | Regulatory Status (2025) |
---|---|---|
1-Benzyl-N-(2-phenylethyl)-4-piperidinamine | ANPP intermediate | Uncontrolled* |
4-ANPP | Immediate fentanyl precursor | Schedule I (US); Category 1 (EU); CDSA Schedule VI (CA) |
NPP (N-phenethyl-4-piperidone) | Direct precursor to 4-ANPP | Schedule II (US); Category 1 (EU) |
Phenethyl bromide | Alkylating agent for piperidine N | Temporary control (CDSA Schedule V, CA) |
Propionic anhydride | Acylating agent for 4-ANPP | Temporary control (CDSA Schedule V, CA) |
*Note: Regulatory scrutiny increasing due to structural similarity to controlled species [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1